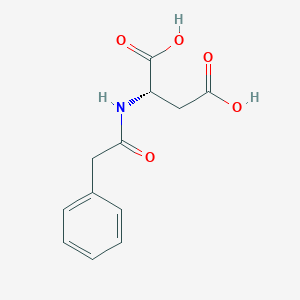![molecular formula C10H22N2 B8645400 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B8645400.png)
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . The compound this compound is characterized by the presence of an isopropyl group attached to the piperidine ring, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of 4-isopropylpiperidine with ethylamine under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as molybdenum disulfide or palladium on carbon . The reaction is typically conducted in high-pressure reactors to achieve efficient conversion of starting materials to the desired product. The final product is then purified through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and the reactions are often carried out at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine include:
2-(4-Methyl-1-piperidinyl)ethanamine: A derivative with a methyl group instead of an isopropyl group.
2-(4-Ethyl-1-piperidinyl)ethylamine: A derivative with an ethyl group instead of an isopropyl group.
2-(4-Phenyl-1-piperidinyl)ethylamine: A derivative with a phenyl group instead of an isopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the piperidine ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
2-(4-propan-2-ylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10-3-6-12(7-4-10)8-5-11/h9-10H,3-8,11H2,1-2H3 |
Clé InChI |
LSHOJQBCWXOFET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCN(CC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B8645329.png)






![N-methyl-N-[2-(3,4-dimethyl-phenyl)-ethyl]-amine](/img/structure/B8645369.png)






